molecular formula C16H17N7O2S B293112 N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide

N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide

Cat. No. B293112
M. Wt: 371.4 g/mol
InChI Key: AEAFYNMRHLBWOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a hydrazine derivative of a pyrimidine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide is not fully understood. However, it has been proposed that the compound may work by inhibiting the activity of enzymes involved in DNA replication and repair, leading to cell death. Additionally, it may interfere with the function of cell membranes, leading to disruption of cellular processes.
Biochemical and Physiological Effects:
N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and fungal and bacterial pathogens. Additionally, it has been shown to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide in lab experiments is its potential therapeutic applications. It may be useful in the development of new drugs for the treatment of cancer, fungal and bacterial infections, and neurodegenerative disorders. However, one limitation is that the compound may have toxic effects on healthy cells, leading to adverse side effects.

Future Directions

There are several future directions for research on N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative disorders. Additionally, research could focus on developing more efficient synthesis methods for the compound, as well as investigating its toxicity and potential side effects. Finally, research could explore the use of N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide as a tool for studying cellular processes and signaling pathways.
In conclusion, N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide is a chemical compound that has potential therapeutic applications. It has been synthesized using various methods and has been shown to have antitumor, antifungal, and antibacterial activities. Its mechanism of action is not fully understood, but it may work by inhibiting the activity of enzymes involved in DNA replication and repair. Additionally, it may interfere with the function of cell membranes. N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide has various biochemical and physiological effects, including inhibiting the growth of cancer cells and fungal and bacterial pathogens. However, it may have toxic effects on healthy cells, leading to adverse side effects. Future research could focus on investigating its potential therapeutic applications, developing more efficient synthesis methods, and exploring its use as a tool for studying cellular processes and signaling pathways.

Synthesis Methods

N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide has been synthesized using various methods. One of the methods involves the reaction of 5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with N-benzylhydrazine and potassium thiocyanate to form the desired compound.

Scientific Research Applications

N-benzyl-2-[(5-methyl-7-oxo[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)acetyl]hydrazinecarbothioamide has been the focus of scientific research due to its potential therapeutic applications. It has been shown to have antitumor, antifungal, and antibacterial activities. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

Molecular Formula

C16H17N7O2S

Molecular Weight

371.4 g/mol

IUPAC Name

1-benzyl-3-[[2-(5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl)acetyl]amino]thiourea

InChI

InChI=1S/C16H17N7O2S/c1-11-7-14(25)23-16(18-10-19-23)22(11)9-13(24)20-21-15(26)17-8-12-5-3-2-4-6-12/h2-7,10H,8-9H2,1H3,(H,20,24)(H2,17,21,26)

InChI Key

AEAFYNMRHLBWOP-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2C(=NC=N2)N1CC(=O)NNC(=S)NCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)N2C(=NC=N2)N1CC(=O)NNC(=S)NCC3=CC=CC=C3

Origin of Product

United States

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